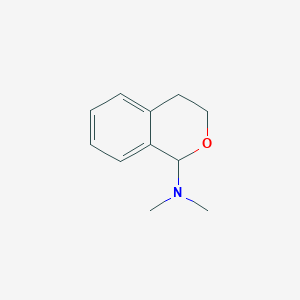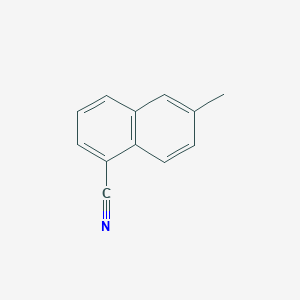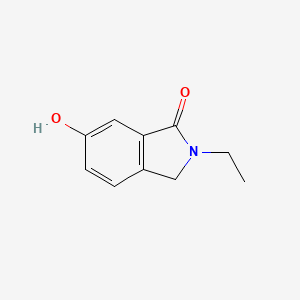
2-Ethyl-6-hydroxyisoindolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-6-hydroxyisoindolin-1-one is a heterocyclic compound that belongs to the isoindolinone family This compound is characterized by a fused ring system containing a nitrogen atom and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-6-hydroxyisoindolin-1-one can be achieved through various methods. One common approach involves the selective addition of organometallic reagents to phthalimides, followed by reduction. For example, the reaction of 2-alkynylbenzoic acids with primary amines can lead to the formation of hydroxyisoindolinones under specific conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using efficient and cost-effective methods. Ultrasonic-assisted synthesis has been reported as a practical approach, offering high efficiency and yields. This method can be performed on a multigram scale and extended to access other isoindolinone derivatives .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-6-hydroxyisoindolin-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions
Common reagents used in these reactions include organometallic reagents (e.g., RMgX, RLi), palladium or rhodium catalysts for oxidative C–H activation, and reducing agents like sodium borohydride .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of phthalimides can yield various hydroxyisoindolinone derivatives .
Scientific Research Applications
Chemistry: It serves as a versatile precursor in the synthesis of other heterocyclic compounds.
Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties.
Medicine: It is used in the development of pharmaceutical agents due to its bioactive properties.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Ethyl-6-hydroxyisoindolin-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and nitrogen atom in the ring system play crucial roles in its biological activity. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxyisoindolin-1-one: Similar in structure but with different substituents, leading to varied biological activities.
N-Isoindoline-1,3-dione: Contains a carbonyl group at positions 1 and 3, exhibiting different reactivity and applications.
Uniqueness
2-Ethyl-6-hydroxyisoindolin-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in synthetic applications and potential therapeutic benefits make it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
2-ethyl-6-hydroxy-3H-isoindol-1-one |
InChI |
InChI=1S/C10H11NO2/c1-2-11-6-7-3-4-8(12)5-9(7)10(11)13/h3-5,12H,2,6H2,1H3 |
InChI Key |
DUHAMERVAOYUJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC2=C(C1=O)C=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5R,8S)-8-Hydroxy-1,7-diazaspiro[4.4]nonane-2,6-dione](/img/structure/B11914507.png)
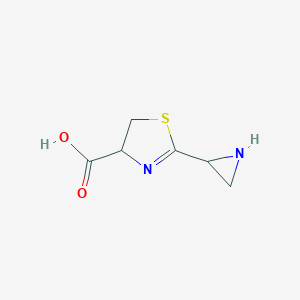
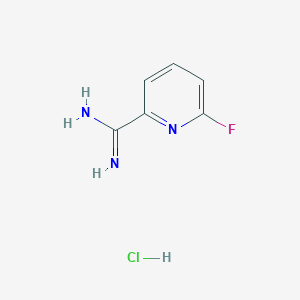
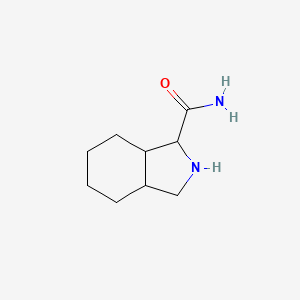

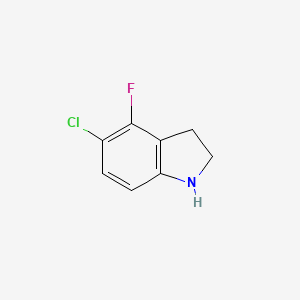
![2H-Indeno[2,1-c]pyridine](/img/structure/B11914554.png)
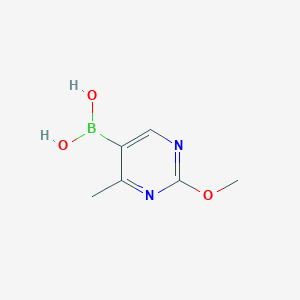
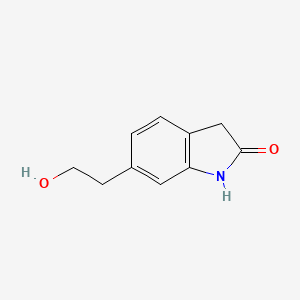
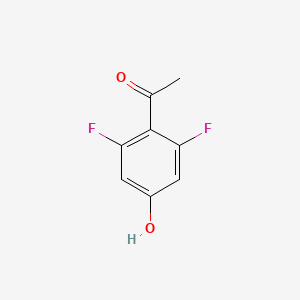
![5-Chloro-1H-pyrazolo[4,3-d]pyrimidin-3-amine](/img/structure/B11914591.png)
